molecular formula C24H20Cl2N2O2 B10916236 4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10916236
M. Wt: 439.3 g/mol
InChI Key: QCCKPSQDHPMOIV-UHFFFAOYSA-N
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Description

4-[4-CHLORO-1-(4-CHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-1-(4-CHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring, chlorination, and etherification. One common synthetic route may involve the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Etherification: The final step involves the formation of the ether bond, which can be achieved through the reaction of the chlorinated pyrazole with a phenol derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-1-(4-CHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), Potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[4-CHLORO-1-(4-CHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-1-(4-CHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl phenyl ether
  • 4-Chlorobenzyl chloride
  • Benzyl 4-chlorophenyl ether

Comparison

Compared to similar compounds, 4-[4-CHLORO-1-(4-CHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its complex structure, which includes multiple aromatic rings and various functional groups. This complexity may contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H20Cl2N2O2/c1-29-20-11-5-17(6-12-20)23-22(26)24(18-7-13-21(30-2)14-8-18)28(27-23)15-16-3-9-19(25)10-4-16/h3-14H,15H2,1-2H3

InChI Key

QCCKPSQDHPMOIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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